

What is the chemical structure of 3-Nitrochalcone?

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Compound of Interest

Compound Name: 3-Nitrochalcone

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An In-Depth Technical Guide to 3-Nitrochalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **3-Nitrochalcone**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Structure

3-Nitrochalcone is an organic compound belonging to the chalcone family, which are precursors to flavonoids and isoflavonoids.^[1] Its structure is characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system, with a nitro group substituted at the third position of one of the aromatic rings.^[1] The formal IUPAC name for this compound is (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.^[1]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.^{[1][2]}

Table 1: Chemical Identifiers for **3-Nitrochalcone**

Identifier	Value
IUPAC Name	3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[3]
Synonyms	3-Nitrobenzylideneacetophenone, (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, m-Nitrostyryl phenyl ketone[1]
CAS Number	614-48-2[1][3][4][5]
Molecular Formula	C ₁₅ H ₁₁ NO ₃ [1][3][4]
SMILES String	C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)--INVALID-LINK--[O-][3]
InChI Key	SMFBODMWKWBFOK-UHFFFAOYSA-N[1][3]

Physicochemical and Spectroscopic Properties

3-Nitrochalcone typically presents as a yellow crystalline solid and is more soluble in organic solvents than in water.[1] Its physicochemical and spectroscopic data are crucial for its identification, characterization, and application in further research.

Table 2: Physicochemical Properties of **3-Nitrochalcone**

Property	Value
Molecular Weight	253.26 g/mol [1][5][6]
Appearance	Light yellow to yellow crystalline solid/powder[1][2][6]
Melting Point	144-146 °C[2][6]
Purity	>98.0% (GC)[1][6]

Table 3: Spectroscopic Data for **3-Nitrochalcone**

Spectroscopy	Key Features
FTIR (KBr, cm^{-1})	ν_{max} : 1650 (C=O), 1523 (C=C), 1345 (N-O), 983 (C=C trans)[7]
^1H NMR (600 MHz, DMSO- d_6)	δ (ppm): 8.58 (s, 1H), 8.25–8.22 (m, 3H), 7.92 (t, J = 7.4 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 7.9 Hz, 1H), 7.57 (d, J = 16.3 Hz, 1H), 7.51 (d, J = 16.3 Hz, 1H)[7]
^{13}C NMR (150 MHz, DMSO- d_6)	δ (ppm): 192.6, 148.7, 147.0, 143.6, 136.3, 135.6, 135.0, 134.9, 132.0, 130.8, 129.5, 128.6, 125.4, 125.0, 123.9[7]
Mass Spectrometry	Electron ionization spectra are available in the NIST WebBook.[4]

Synthesis of 3-Nitrochalcone: Experimental Protocol

The most common and efficient method for synthesizing **3-Nitrochalcone** is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriately substituted benzaldehyde and an acetophenone.[2]

Objective: To synthesize **3-Nitrochalcone** via a base-catalyzed Claisen-Schmidt condensation reaction.

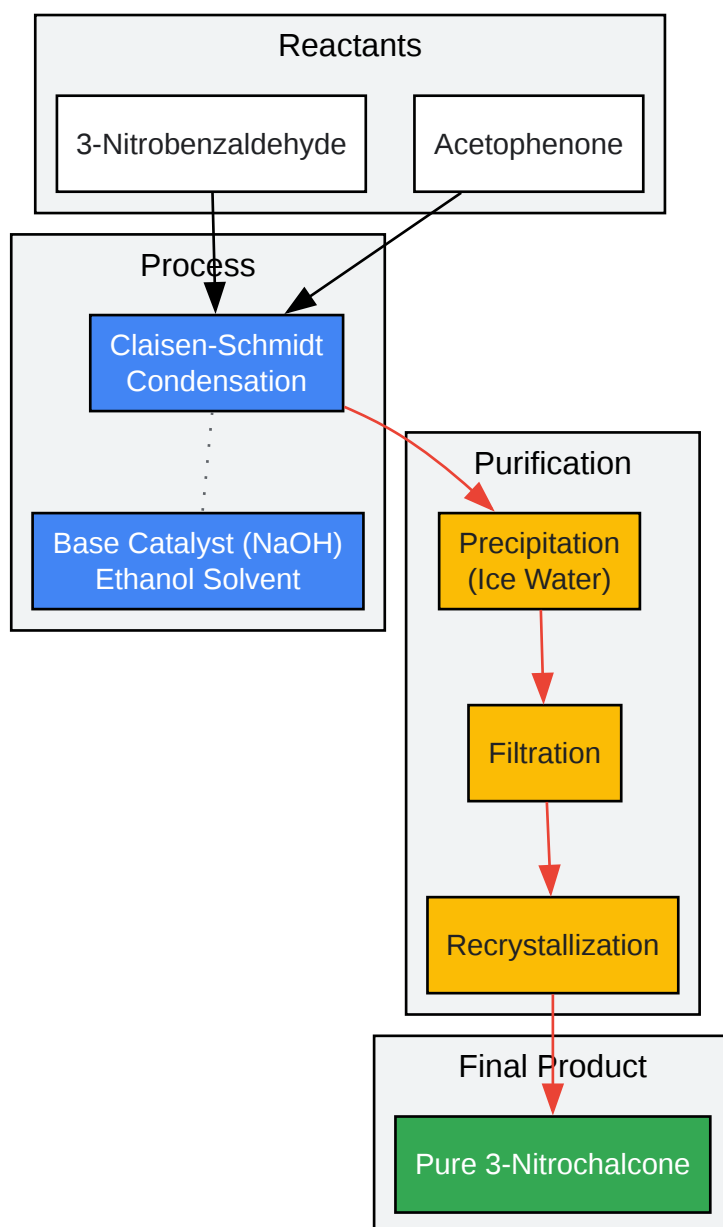
Reactants:

- 3-Nitrobenzaldehyde
- Acetophenone
- Ethanol (95%)
- Sodium Hydroxide (NaOH) solution

Protocol:

- Preparation of Reactant Solution: In a suitable flask, dissolve 3-nitrobenzaldehyde (e.g., 0.75 g, 5 mmol) and acetophenone (e.g., 0.60 mL) in ethanol (e.g., 4.0 mL).^[8]
- Initiation of Condensation: To the stirred solution, add a solution of sodium hydroxide (e.g., 0.5 mL) dropwise. The reaction is typically carried out in an ice-salt bath to control the initial exothermic reaction.^{[7][8]}
- Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mixture will typically turn cloudy as the product begins to precipitate.^{[7][8]} The reaction is generally stirred for approximately 2-3 hours.^{[7][9]}
- Isolation of Crude Product: Once the reaction is complete, add ice water (e.g., 10-15 mL) to the flask to precipitate the product fully.^[8] Collect the precipitate by vacuum filtration using a Buchner funnel.^[8]
- Washing: Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.^{[7][8]}
- Purification: Recrystallize the crude product from a suitable solvent or solvent pair, such as dichloromethane/n-hexane or ethanol, to yield the purified **3-Nitrochalcone**.^{[7][8]} The purified product should be a pale yellow solid.

Diagram 1: Synthesis Workflow for **3-Nitrochalcone**



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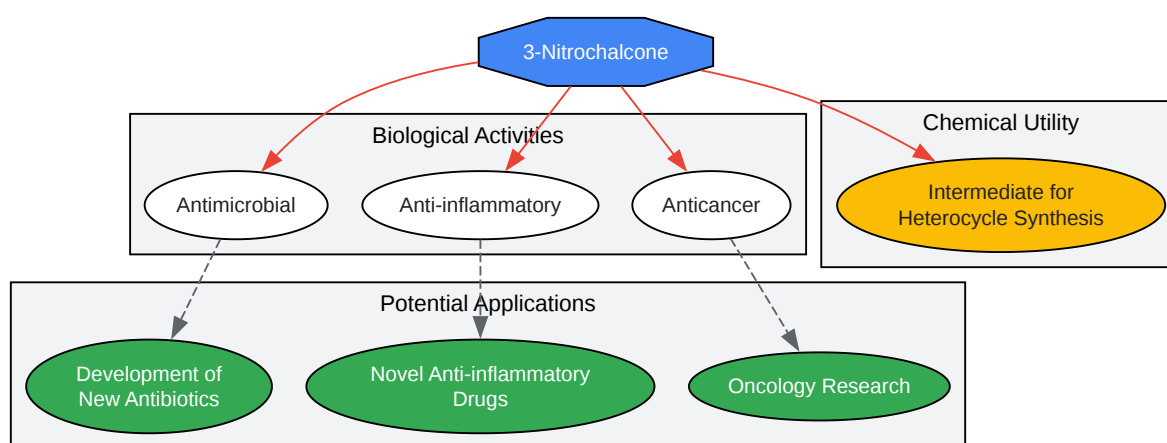
Caption: Workflow of **3-Nitrochalcone** synthesis via Claisen-Schmidt condensation.

Biological Activities and Potential Applications

Nitrochalcones, including **3-Nitrochalcone**, have garnered significant interest from chemists and biochemists due to their wide range of pharmacological activities.^[7] These compounds are being investigated for their potential as therapeutic agents.

- **Antimicrobial Activity:** **3-Nitrochalcone** has demonstrated notable antimicrobial properties.^[1] Studies have evaluated its efficacy against various bacterial and fungal strains, with some derivatives showing potent activity. For example, related nitrochalcones have shown strong activity against *Pseudomonas fluorescens*.^[10]
- **Anti-inflammatory Properties:** The compound has exhibited significant anti-inflammatory effects in various experimental models.^{[2][9]} Research on different nitrochalcone isomers suggests that the position of the nitro group can influence the potency of the anti-inflammatory response.^{[7][11]}
- **Anticancer Potential:** Preliminary research has indicated that **3-Nitrochalcone** may possess anticancer properties.^{[1][2]} Chalcones are known to interact with various biological targets, and the introduction of a nitro group can modulate this activity, making them promising candidates for further investigation in oncology.^[7]
- **Synthetic Intermediate:** Beyond its direct biological effects, **3-Nitrochalcone** serves as a valuable intermediate in the synthesis of various heterocyclic compounds, such as indoles, quinolines, and benzothiophenes.^[7]

Diagram 2: Reported Biological Activities of **3-Nitrochalcone**



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Caption: Logical relationship of **3-Nitrochalcone**'s core activities and applications.

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